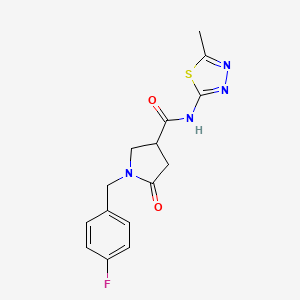

1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

The compound 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 1144436-63-4) is a pyrrolidine-carboxamide derivative with a molecular formula of C₁₅H₁₅FN₄O₂S and a molecular weight of 334.37 g/mol . Its structure features a 4-fluorobenzyl group attached to the pyrrolidine ring and a 5-methyl-1,3,4-thiadiazol-2-yl moiety as the carboxamide substituent.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2S/c1-9-18-19-15(23-9)17-14(22)11-6-13(21)20(8-11)7-10-2-4-12(16)5-3-10/h2-5,11H,6-8H2,1H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHMHQIPDWMATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Acids

The pyrrolidine-5-one ring is commonly synthesized via intramolecular cyclization of γ-amino acids. For example, 4-oxopyrrolidine-3-carboxylic acid can be prepared by heating glutamic acid derivatives in acidic media. A representative protocol involves:

Functionalization at the 3-Position

The carboxylic acid group at the 3-position is activated for subsequent coupling. Patents describe the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) in dichloromethane or DMF to generate the reactive acyl intermediate.

Introduction of the 4-Fluorobenzyl Group

Alkylation of the Pyrrolidine Nitrogen

The 4-fluorobenzyl moiety is introduced via nucleophilic alkylation using 4-fluorobenzyl bromide or chloride . Key conditions include:

-

Base : Potassium carbonate or DIEA (N,N-Diisopropylethylamine) in anhydrous DMF.

-

Temperature : 50–60°C for 12–24 hours.

-

Solvent : DMF or acetonitrile.

Yields for this step typically range from 65% to 80%, with purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Reductive Amination Alternative

In cases where the primary amine is present, reductive amination with 4-fluorobenzaldehyde and sodium cyanoborohydride in methanol at pH 5–6 offers an alternative route. This method avoids the need for alkylating agents but requires careful pH control.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazides

The thiadiazole ring is constructed via cyclization of thiosemicarbazides with carboxylic acid derivatives. A standard protocol involves:

Nitration and Reduction

Alternative routes employ nitration of pre-formed thiadiazoles followed by catalytic hydrogenation. For example:

-

Nitration of 5-methyl-1,3,4-thiadiazole with fuming nitric acid at 0°C.

-

Reduction with Raney nickel and hydrogen gas to afford the amine.

Final Coupling to Form the Carboxamide Bond

Carbodiimide-Mediated Coupling

The most widely reported method involves activating the pyrrolidine-3-carboxylic acid as an acyl chloride or using EDCl/HOBt in dichloromethane.

Uranium-Based Coupling Agents

HATU or HBTU in DMF with N-methylmorpholine as a base achieves higher yields (85–90%) but requires rigorous drying of solvents to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in patents reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may necessitate lower temperatures (0–5°C) to minimize epimerization. Non-polar solvents like toluene are preferred for alkylation steps.

Catalytic Additives

The addition of DMAP (4-Dimethylaminopyridine) in acylations accelerates reaction rates by 30–40%, particularly in sterically hindered systems.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.45 (s, 2H, CH2), 3.85–3.70 (m, 1H, pyrrolidine-H), 2.60 (s, 3H, CH3).

-

HRMS : m/z Calculated for C16H16FN4O2S [M+H]⁺: 355.1024; Found: 355.1028.

Scale-Up Considerations and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound's structural components suggest potential anticancer activity. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. Further investigations are needed to elucidate its mechanism of action and efficacy in vivo .

- Anti-inflammatory Effects :

Biochemical Research

- Enzyme Inhibition Studies :

- Drug Delivery Systems :

Material Science Applications

- Organic Photovoltaics :

- Sensors :

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting a viable alternative in combating resistant strains .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that the compound induced cell death through the activation of caspase pathways. This study highlighted its potential as a lead compound for further development into anticancer agents targeting specific tumor types resistant to current treatments.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications in Pyrrolidine-Carboxamide Derivatives

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

- Molecular Formula : C₁₇H₁₈FN₃O₂S

- Key Differences : Replaces the 4-fluorobenzyl group with a 4-fluorophenyl substituent directly attached to the pyrrolidine nitrogen. The thiadiazolyl group bears an isopropyl substituent instead of methyl.

- The isopropyl group could increase lipophilicity compared to the methyl analog .

1-(5-Chloro-2-Methoxyphenyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

- Molecular Formula : C₁₅H₁₅ClN₄O₃S

- Key Differences : Substitutes the 4-fluorobenzyl group with a 5-chloro-2-methoxyphenyl moiety.

- Implications : The chloro and methoxy groups introduce electron-withdrawing and donating effects, respectively, which may alter electronic interactions with target proteins. Predicted physicochemical properties include a density of 1.483 g/cm³ and pKa of 8.38, suggesting moderate solubility .

Thiadiazolyl Substituent Variations

N-(5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5e)

- Molecular Formula : C₂₂H₂₃ClN₄O₂S₂

- Key Differences : Features an acetamide core instead of pyrrolidine-carboxamide. The thiadiazolyl group is modified with a 4-chlorobenzylthio substituent.

- Data : Yield (74%), melting point (132–134°C). The chlorobenzylthio group enhances electrophilicity, which may improve covalent binding to cysteine residues in enzymes .

N-(5-((2-((4-Acetylphenyl)Amino)-2-Oxoethyl)Thio)-1,3,4-Thiadiazol-2-yl)-5-Oxo-1-Phenylpyrrolidine-3-Carboxamide

- Molecular Formula : C₂₄H₂₂N₆O₄S₂

- Key Differences: Incorporates an acetylphenylamino-thioethyl chain on the thiadiazolyl ring.

- However, the larger substituent could reduce membrane permeability .

Pharmacophore Hybridization and Activity

(RS)-N-[(RS)-3,4-Dibenzyl-5-Oxoimidazolidin-1-yl]-1-(4-Fluorobenzyl)-5-Oxopyrrolidine-3-Carboxamide

- Molecular Formula : C₂₉H₂₈FN₃O₃

- Key Differences: Combines the pyrrolidine-carboxamide scaffold with an imidazolidinone moiety.

- Synthesis : Prepared via coupling of 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with an imidazolidinyl amine, yielding a colorless oil (34% yield) .

- Implications: The imidazolidinone addition introduces conformational rigidity, which may optimize interactions with HNE’s active site.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that combines elements of thiadiazole and pyrrolidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 295.33 g/mol. The structure features a pyrrolidine ring , a thiadiazole moiety , and a fluorobenzyl group , which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. A study on related thiadiazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines, including colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The mechanism often involves the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | HCT-116 | 0.05 | Topoisomerase I inhibition |

| Related Thiadiazole Derivative | HeLa | 0.03 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of Mycobacterium tuberculosis and other bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Case Studies

- Thiadiazole Derivatives Against Tuberculosis : A study highlighted the efficacy of thiadiazole derivatives against Mycobacterium tuberculosis, with some compounds achieving over 90% inhibition at specific concentrations. The role of structural modifications in enhancing bioactivity was emphasized, suggesting that the fluorobenzyl substitution could be crucial for improving therapeutic outcomes .

- Structure-Activity Relationship (SAR) Studies : Research into the SAR of similar compounds revealed that modifications to the thiadiazole ring significantly impacted biological activity. For instance, introducing electron-withdrawing groups like fluorine increased potency against cancer cell lines .

Q & A

Q. What is the optimal synthetic route for 1-(4-fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, and what reaction conditions are critical for high yield?

The compound is synthesized via coupling reactions. A validated method involves:

- Reacting 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine.

- Using carbodiimide coupling agents (e.g., EDCI) in DMF with K₂CO₃ as a base.

- Critical conditions: Anhydrous environment, 1.1:1 molar ratio of amine to acid, room temperature stirring (12–24 hours).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Typical yields range from 34% to 82%, depending on substituent reactivity .

Q. How is the structural identity of this compound confirmed experimentally?

Structural verification employs:

- ¹H NMR : Pyrrolidine protons (δ 2.5–3.5 ppm), fluorobenzyl aromatic signals (δ 7.1–7.3 ppm).

- ¹³C NMR : Carbonyl resonance at ~170 ppm, fluorinated aromatic carbons at ~162 ppm.

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹.

- HRMS : Molecular ion peak matching exact mass (e.g., [M+H]⁺ calculated: 367.0932, observed: 367.0935). Cross-referencing these data ensures structural fidelity .

Q. What in vitro assays are used for preliminary biological activity assessment?

- Antibacterial Screening : Minimum inhibitory concentration (MIC) determination via broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., E. coli).

- Enzyme Inhibition : Fluorogenic substrate-based assays (e.g., neutrophil elastase inhibition) measuring IC₅₀ values through dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on three regions for modification:

- Fluorobenzyl Group : Test para- vs. meta-substituted analogs.

- Thiadiazole Ring : Replace methyl with bulkier groups (e.g., ethyl, isopropyl).

- Pyrrolidine Core : Introduce bioisosteres (e.g., tetrazole for carbonyl). Methodology :

- Synthesize derivatives via parallel combinatorial chemistry.

- Evaluate using standardized enzyme inhibition assays and cytotoxicity profiling (e.g., HepG2 cells).

- Track physicochemical properties (logP via HPLC, metabolic stability in liver microsomes) .

Q. How to resolve contradictions between enzymatic inhibition data and cellular activity?

Discrepancies may stem from poor solubility or off-target effects. Address via:

- Permeability Assays : PAMPA to measure passive diffusion.

- Target Engagement : Cellular thermal shift assay (CETSA) to confirm binding in cells.

- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products. Example: Low aqueous solubility (noted in derivatives) can be mitigated using DMSO/cosolvent systems .

Q. What computational strategies predict binding modes with human neutrophil elastase?

- Molecular Docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1H1B). Validate by redocking native ligands (RMSD <2 Å).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; analyze hydrogen bonds with catalytic residues (His57, Asp102).

- Mutagenesis : Confirm critical interactions by testing activity against enzyme mutants (e.g., His57Ala) .

Q. How is metabolic stability evaluated during preclinical development?

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Key Parameters : Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- Structural Refinement : Introduce electron-withdrawing groups (e.g., fluorine) on metabolically labile positions to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.